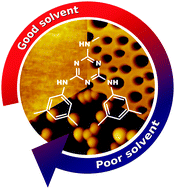Water-triggered spontaneous surface patterning in thin films of mexylaminotriazine molecular glasses†
Journal of Materials Chemistry C Pub Date: 2015-04-08 DOI: 10.1039/C4TC01845A
Abstract
Surface patterning that occurs spontaneously during the formation of a thin film is a powerful tool for controlling film morphology at the nanoscale level because it avoids the need for further processing. However, one must first learn under which conditions these patterning phenomena occur or not, and how to achieve control over the surface morphologies that are generated. Mexylaminotriazine-based molecular glasses are small molecules that can readily form amorphous thin films. It was discovered that this class of materials can either form smooth films, or films exhibiting either dome or pore patterns. Depending on the conditions, these patterns can be selectively obtained during film deposition by spin-coating. It was determined that this behavior is controlled by the presence of water or, more generally, of a solvent in which the compounds are insoluble, and that the relative amount and volatility of this poor solvent determines which type of surface relief is obtained. Moreover, AFM and FT-IR spectroscopy have revealed that the thin films are amorphous independently of surface morphology, and no difference was observed at the molecular or supramolecular level. These findings make this class of materials and this patterning approach in general extremely appealing for the control of surface morphology with organic nanostructures.


Recommended Literature
- [1] Pt based PEMFC catalysts prepared from colloidal particle suspensions – a toolbox for model studies†
- [2] Correction: High pH promoting the synthesis of V-Silicalite-1 with high vanadium content in the framework and its catalytic performance in selective oxidation of styrene
- [3] Thermally sensitive, adhesive, injectable, multiwalled carbon nanotube covalently reinforced polymer conductors with self-healing capabilities†
- [4] High CO2 separation performance on a metal–organic framework composed of nano-cages lined with an ultra-high density of dual-side open metal sites†
- [5] Enhanced sulfamethoxazole ozonation by noble metal-free catalysis based on magnetic Fe3O4 nanoparticles: catalytic performance and degradation mechanism†
- [6] Crystal structure of sodium ethoxide (C2H5ONa), unravelled after 180 years†
- [7] Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone
- [8] Heteroporous MoS2/Ni3S2 towards superior electrocatalytic overall urea splitting†
- [9] Legal notes. Watered milk
- [10] Influence of combined dust reducing carpet and compact air filtration unit on the indoor air quality of a classroom†










